

Comparative docking studies of 1-(1-cyclopropylethyl)-1H-pyrazole and related compounds

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Compound of Interest

Compound Name: 1-(1-cyclopropylethyl)-1H-pyrazole

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Comparative Docking Analysis of Pyrazole Derivatives in Drug Discovery

A comprehensive guide for researchers, scientists, and drug development professionals on the computational evaluation of pyrazole-based compounds against various therapeutic targets. This guide provides a comparative overview of docking studies, supported by experimental data and detailed methodologies.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] Molecular docking studies are pivotal in elucidating the potential binding modes and affinities of these compounds with their respective biological targets, thereby guiding the rational design of more potent and selective therapeutic agents. While a specific comparative study on 1-(1-cyclopropylethyl)-1H-pyrazole is not extensively available in the public domain, this guide presents a broader comparative analysis of various pyrazole analogs from recent literature, offering valuable insights into their structure-activity relationships.

Comparative Docking Performance of Pyrazole Derivatives



The following tables summarize the quantitative data from various docking studies of pyrazole derivatives against a range of biological targets. These tables provide a comparative look at the binding affinities and inhibitory concentrations, where available.

Anticancer Activity

Pyrazole derivatives have been extensively studied as anticancer agents, primarily targeting protein kinases involved in cell proliferation and survival signaling pathways.



Compound/De rivative Class	Target Protein	Docking Score/Binding Energy (kcal/mol)	IC50 (μM)	Reference
Pyrazole linked Pyrazoline with Carbothioamide (6h)	EGFR Tyrosine Kinase	Not Specified	1.66	[7]
Pyrazole linked Pyrazoline with Carbothioamide (6j)	EGFR Tyrosine Kinase	Not Specified	1.9	[7]
1,3,4- triarylpyrazole (Compound 6)	AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ	Not Specified	Not Specified	[13]
2-(4- chlorophenyl)-5- (3-(4- chlorophenyl)-5- methyl-1-phenyl- 1H-pyrazol-4- yl)-1,3,4- thiadiazole (1b)	VEGFR-2 (2QU5)	-10.09	Not Specified	[6]
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d)	Aurora A (2W1G)	-8.57	Not Specified	[6]



3-(4- chlorophenyl)-N- (5-(4- chlorophenyl)-1,3 ,4-thiadiazol-2- yl)-5-methyl-1- phenyl-1H- pyrazole-4- carboxamide (2b)	CDK2 (2VTO)	-10.35	Not Specified	[6]
Aminopyrimidinyl Pyrazole Analog (Compound 17)	PLK1	Not Specified	Not Specified	[9]
Pyrazole derivative (Compound 25)	RET Kinase	-7.14	pIC50 = 8.8	[16]
Pyrazole- containing compounds (5)	ErbB2	Not Specified	81.67±2.02 (% apoptosis)	[21]
Pyrazole- containing compounds (6)	ErbB2	Not Specified	90.00±1.52 (% apoptosis)	[21]

Anti-inflammatory Activity

A significant area of research for pyrazole derivatives is their potential as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.



Compound/De rivative Class	Target Protein	Docking Score/Binding Energy (kcal/mol)	Inhibition (%)	Reference
Pyrazole-based dimeric compounds	COX-2	Good binding energies	Not Specified	[11]
Pyrazole derivatives with benzofuran (5b)	Not Specified	-7.1	Significant	[5]
Pyrazole derivatives with benzofuran (5c)	Not Specified	Not Specified	Significant	[5]
Pyrazole derivatives with benzofuran (6c)	Not Specified	Not Specified	Significant	[5]
Heterocyclic derivatives with pyrazole (Compound 12)	COX-2	Not Specified	Potent	[1][15]

Antimicrobial and Antiviral Activity

The versatility of the pyrazole scaffold extends to the development of antimicrobial and antiviral agents.



Compound/De rivative Class	Target Protein/Organi sm	Docking Score/Binding Energy (kcal/mol)	Activity	Reference
1,3,5- trisubstituted pyrazole (2d)	Glucosamine-6- phosphate synthase	Not Specified	Promising antimicrobial	[3]
Pyrano[2,3- c]pyrazole (3c)	Tyrosyl-tRNA synthetase (S. aureus)	-8.31	Good antibacterial	[8]
Pyrano[2,3- c]pyrazole (3d)	Aspartic protease (C. albicans)	-7.98	Good antifungal	[8]
Pyrano[2,3-c] pyrazole (5c)	E. coli MurB / S. aureus DNA gyrase B	Considerable binding energy	MIC: 6.25 - 50 mg/mL	[10]
Ferrocenyl- substituted pyrazole	DNA gyrase	-9.6	Strong antimicrobial	[20]
Pyrazole derivatives of Usnic acid (Compound 17)	SARS-CoV-2 Main Protease (6LZE)	Strong affinity	Potential antiviral	[18]
Pyrazole derivatives of Usnic acid (Compound 39)	SARS-CoV-2 Main Protease (6LZE)	Strong affinity	Potential antiviral	[18]
Ethoxy phthalimide pyrazole derivatives (6a-e)	VZV Thymidine Kinase, VZV Protease, CMV Tegument protein pp71	Strong binding free energy	Antiviral activity	[17]



Experimental Protocols: A Generalized View

The methodologies for molecular docking studies of pyrazole derivatives, while varying in specific parameters, generally follow a standardized workflow.

- 1. Ligand and Protein Preparation:
- Ligand Preparation: The 3D structures of the pyrazole derivatives are typically sketched using chemical drawing software (e.g., ChemDraw) and then optimized for their geometry and energy minimization using computational chemistry tools. This often involves assigning correct atom types and charges.
- Protein Preparation: The 3D crystal structure of the target protein is retrieved from a
 repository like the Protein Data Bank (PDB). The protein structure is then prepared by
 removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and
 assigning charges. The specific binding site for docking is identified, often based on the
 location of a known inhibitor or through cavity detection algorithms.
- 2. Molecular Docking Simulation:
- Software: A variety of software packages are used for molecular docking, with AutoDock, PyRx, and Glide being commonly cited in the literature for pyrazole derivatives.[1][6][22]
- Grid Box Generation: A grid box is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking algorithm will attempt to place the ligand.
- Docking Algorithm: The software then uses a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box.
- Scoring Function: Each generated pose is evaluated using a scoring function that estimates
 the binding affinity (e.g., in kcal/mol). The poses with the best scores are then selected for
 further analysis.
- 3. Analysis of Results:

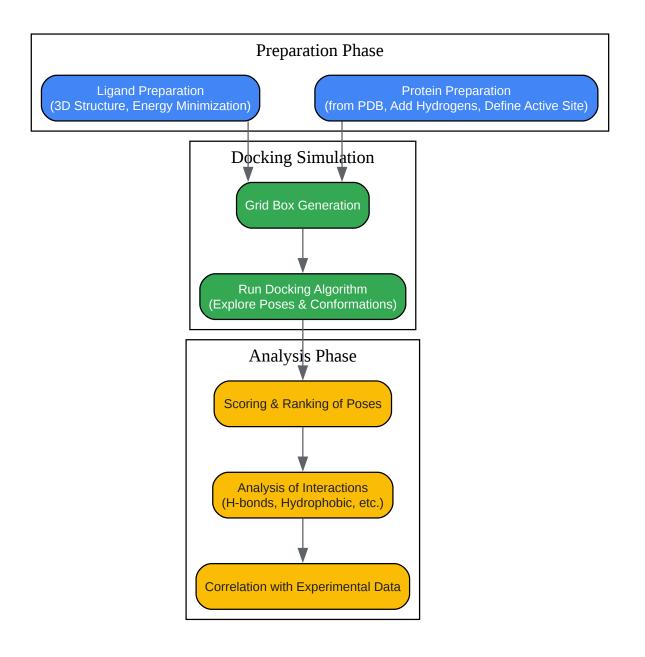


- Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the pyrazole derivative and the amino acid residues in the active site of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
- Correlation with Experimental Data: The docking scores and predicted binding modes are
 often correlated with in vitro experimental data, such as IC50 values, to validate the
 computational model. A good correlation suggests that the docking protocol is reliable for
 predicting the activity of new derivatives.

Visualizing Molecular Docking and Signaling Pathways

To better understand the processes involved, the following diagrams illustrate a typical molecular docking workflow and a generic kinase signaling pathway, a frequent target of pyrazole-based inhibitors.

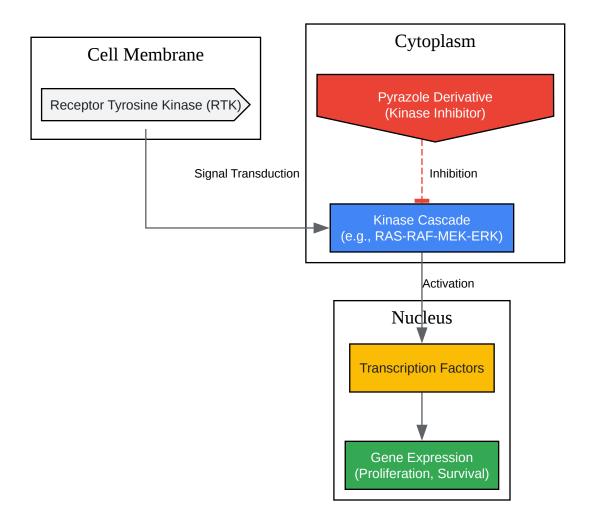




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Caption: A generalized workflow for molecular docking studies.





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Caption: Inhibition of a generic kinase signaling pathway by a pyrazole derivative.

In conclusion, the collective body of research strongly supports the pyrazole scaffold as a versatile platform for the development of novel therapeutics. Molecular docking has proven to be an invaluable tool in this endeavor, enabling the prediction of binding interactions and guiding the synthesis of more effective and selective drug candidates. The data and methodologies presented in this guide offer a comparative framework for researchers engaged in the discovery and development of pyrazole-based pharmaceuticals.

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